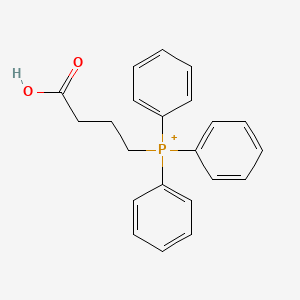
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: Introducing the butyl group and the p-isopentoxyphenyl group through nucleophilic substitution reactions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the imidazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible therapeutic applications, such as antimicrobial or antifungal agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Butylimidazole: Lacking the p-isopentoxyphenyl group.
4-(p-Isopentoxyphenyl)imidazole: Lacking the butyl group.
Uniqueness
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is unique due to the presence of both the butyl and p-isopentoxyphenyl groups, which may confer specific chemical and biological properties not found in simpler imidazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
40405-68-3 |
|---|---|
Fórmula molecular |
C18H27ClN2O |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
1-butyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-5-11-20-13-18(19-14-20)16-6-8-17(9-7-16)21-12-10-15(2)3;/h6-9,13-15H,4-5,10-12H2,1-3H3;1H |
Clave InChI |
XZGDCJNFNWNIDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
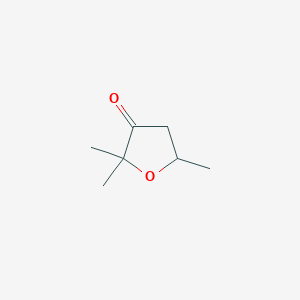

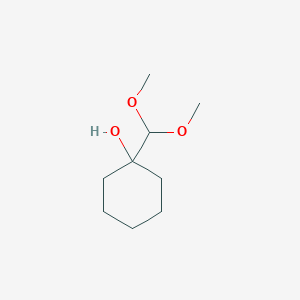

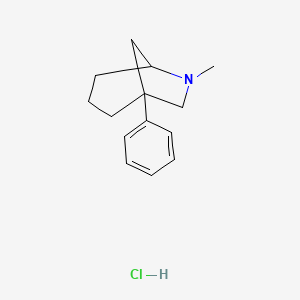

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
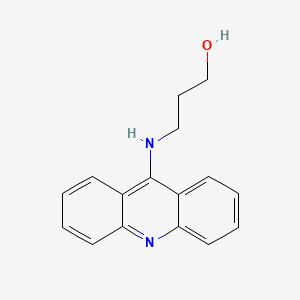
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
